(3-Ethoxy-4-methoxyphenyl)methanamine
Overview
Description
The compound "(3-Ethoxy-4-methoxyphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with methoxy and ethoxy groups attached to a phenyl ring, which can provide insights into the chemical behavior and properties of similar compounds. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine involves a condensation reaction and is characterized using various spectroscopic techniques . Another related compound, 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, is synthesized from 4-methoxy-2-hydroxyacetophenone and characterized by X-ray diffraction, indicating its dimeric and crystalline nature .
Synthesis Analysis
The synthesis of related compounds involves condensation reactions and the use of specific reagents and catalysts. For example, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine is achieved through a polyphosphoric acid condensation route . Similarly, the synthesis of various dicarboxylic acid amides and diamides is based on the condensation of nonaromatic amines with ethyl N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}oxamate . These methods highlight the importance of choosing appropriate starting materials and catalysts to achieve the desired compounds.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and ethoxy groups on a phenyl ring can be complex, as evidenced by the crystal structure analysis of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, which forms a dimer and crystallizes in the triclinic class . The presence of hydrogen bonds and the specific cell parameters provide insights into the intermolecular interactions and stability of such compounds.
Chemical Reactions Analysis
The chemical reactions involving methoxy and ethoxy substituted phenyl rings can lead to a variety of products. For instance, the reaction of [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine with ethyl N-aryloxamates results in the synthesis of N-aryloxamides . These reactions are typically characterized by their selectivity and the ability to form specific bonds under controlled conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxy and ethoxy substituted phenyl compounds can be deduced from their synthesis and structural analysis. For example, the dimeric nature and crystalline form of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one suggest a certain degree of rigidity and stability, which can influence its melting point, solubility, and other physical properties . The spectroscopic characterization, such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry, provides detailed information about the functional groups and molecular framework of these compounds .
Scientific Research Applications
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Chemical Synthesis
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Pharmaceutical Research
- Indole derivatives, which can be synthesized from compounds like “(4-Ethoxy-3-methoxyphenyl)methanamine”, have been found to possess various biological activities .
- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The specific methods of application or experimental procedures would depend on the specific derivative being synthesized and the biological activity being investigated .
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Cancer Research
- A new hybrid compound, “(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate”, was synthesized using a linker mode approach .
- The potency of cytotoxic activity of this compound against breast cancer was studied in silico using computational approaches (molecular docking and MD simulation) .
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Organic Synthesis
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Pharmaceuticals and Agrochemicals
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Psychedelic Research
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Dyestuff Production
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Amination Reactions
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Synthesis of Organopolyphosphazenes
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Antiproliferative Activities
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Deprotection Procedures
Safety And Hazards
“(3-Ethoxy-4-methoxyphenyl)methanamine” is considered hazardous. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6H,3,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMVGKZMRJJWLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424559 | |
Record name | 3-Ethoxy-4-methoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-methoxyphenyl)methanamine | |
CAS RN |
108439-67-4 | |
Record name | 3-Ethoxy-4-methoxy-benzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-ethoxy-4-methoxyphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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